Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound characterized by its unique pyrazolo structure. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , and it is classified under the category of pyrazolo derivatives, which are known for their diverse pharmacological properties.
The synthesis of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves several key steps:
The molecular structure of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can be described as follows:
InChI=1S/C10H12N2O2/c1-14-10(13)8-5-7(11)6-3-2-4-9(8)12-14/h2-5H,6H2,1H3,(H,11,12)
which provides a detailed description of its connectivity and stereochemistry.
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate primarily involves its interaction with specific biological targets:
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential applications in pharmaceuticals.
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has significant potential applications in various scientific fields:
The ongoing research into this compound highlights its versatility and importance in advancing therapeutic strategies against various diseases.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: